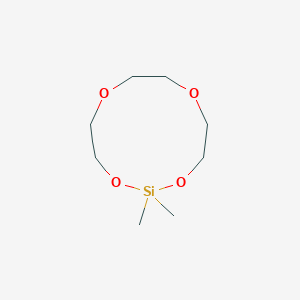

2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane

Vue d'ensemble

Description

Synthesis Analysis

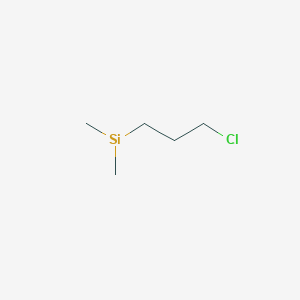

The synthesis of silacyclic compounds has been explored through various reactions. In one study, unsymmetrical 2,3-dimethyl-5-silaspiro[4.4]nona-2,7-diene was prepared using a dissolving-metal reaction between 1,1-dichloro-1-silacyclopent-3-ene and 2,3-dimethyl-1,3-butadiene. This process led to the formation of a dimer, 2,3,12,13-tetramethyl-5,10-disiladispiro[4.4.4.4]octadeca-2,7,12,16-tetraene, in high yields when catalyzed by alkyllithium reagents and hexamethylphosphoramide (HMPA) .

Molecular Structure Analysis

The molecular structure of silacyclic compounds has been determined using various techniques. For instance, the gas-phase molecular structure of 2,2-dimethyl-1,3-dioxa-2-silacyclohexane was elucidated by electron diffraction. The data revealed a chair conformation of the six-membered ring with CS symmetry. The study provided detailed bond lengths and angles, such as Si-O and Si-C bond lengths, and highlighted the flattening of the ring in the vicinity of the Si heteroatom compared to cyclohexane .

Chemical Reactions Analysis

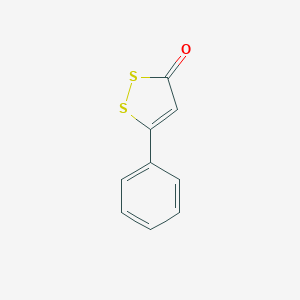

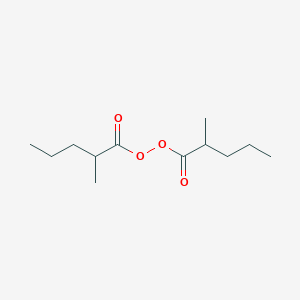

Silacyclic compounds undergo a range of chemical reactions. Photooxygenation of 1,1-dimethyl-2,3,4,5-tetraphenyl-1-silacyclopentadiene yielded a novel oxygenation product, 2,4-dioxa-3-silabicyclo[3.2.0]hept-6-ene, which could be further converted to isodidesyl and didesyl on alumina. Additionally, valence bond isomerization of this compound to 1,3-dioxa-2-silacyclohepta-4,6-diene was observed to occur both thermally and photochemically .

Physical and Chemical Properties Analysis

The physical and chemical properties of silacyclic compounds are closely related to their molecular structure. The electron diffraction study of 2,2-dimethyl-1,3-dioxa-2-silacyclohexane not only provided structural information but also implied certain physical characteristics, such as the stability of the chair conformation and the influence of the Si atom on the ring's conformation. These properties are essential for understanding the reactivity and potential applications of these compounds .

Applications De Recherche Scientifique

Biological Activities and Binding Studies :

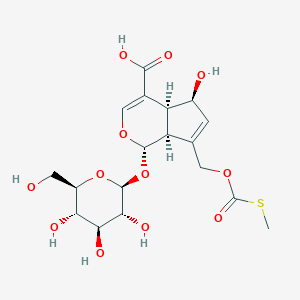

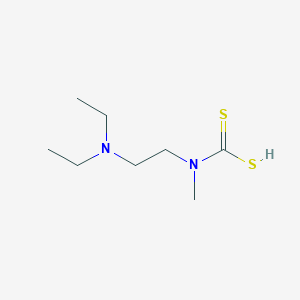

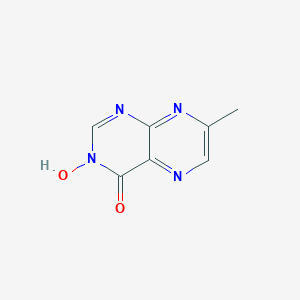

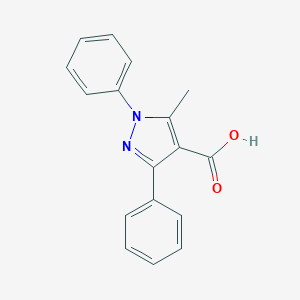

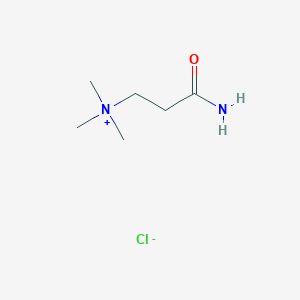

- A series of compounds, including derivatives of 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane, were synthesized and their biological activities were evaluated. Specifically, these compounds exhibited significant anti-HIV-1 activities, as assessed through enzyme-linked immunosorbent assay (ELISA) against HIV-1 (IIIB) replication in cell culture. A docking study provided insights into the binding mode of these compounds, indicating a possible crucial role of a hydrogen bond with protein residues in their anti-HIV-1 activities (Li, Wang, Wang, & Yan, 2019).

Molecular Interactions and Complex Formation :

- The compound has been utilized to study molecular interactions and complex formations. For instance, a study on ligand-receptor interactions in water explored the binding properties of a related macrocyclic ligand towards Zn(II) and anions. It was found that the ligand forms mononuclear species with Zn(II), which can further bind to anions at physiologically important pH values, demonstrating the compound's potential in studying complex molecular interactions (Ambrosi et al., 2011).

Chemical Synthesis and Anticancer Potential :

- In the realm of chemical synthesis, compounds structurally similar to 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane have been synthesized and their potential as anticancer drugs has been explored. Dimethylsilane polyamines, analogues of spermine with a dimethylsilane group, showed promising results in studies investigating their accumulation in cells and potential cytotoxic mechanisms. These findings open up new possibilities for the use of related compounds in cancer treatment and drug development (Le Roch et al., 2002).

Structural Analysis and Pharmacological Evaluation :

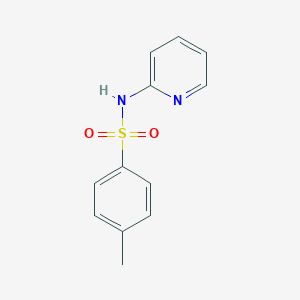

- A variety of structurally related compounds have undergone pharmacological evaluation to determine their activities and potential uses. For example, ligand-receptor interactions were studied for a set of compounds, providing valuable insights into their structural requirements for binding and activity. These studies are crucial for understanding the pharmacological potential and developing new drugs (Dionne et al., 1986).

Skin Sensitization Potency Assessment :

- Research into the skin sensitization potency of compounds with structural similarities has been conducted to assess their biocompatibility, especially in the context of developing new materials like dental composites. This research is critical for ensuring the safety and effectiveness of new materials used in medical applications (Kostoryz et al., 2006).

Propriétés

IUPAC Name |

2,2-dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4Si/c1-13(2)11-7-5-9-3-4-10-6-8-12-13/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWKDYXFUUBISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(OCCOCCOCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939714 | |

| Record name | 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane | |

CAS RN |

18339-94-1 | |

| Record name | 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18339-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018339941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)